molecular formula C20H25NO2 B15159081 (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine CAS No. 678969-59-0

(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine

Cat. No.: B15159081
CAS No.: 678969-59-0
M. Wt: 311.4 g/mol
InChI Key: UCCZGHAQEYIPDX-YSSFQJQWSA-N
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Description

(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is notable for its unique structural features, which include a five-membered ring containing both oxygen and nitrogen atoms. The presence of chiral centers at positions 2, 4, and 5 adds to its stereochemical complexity, making it an interesting subject for research in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with 4-propoxybenzaldehyde under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or propoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Substituted oxazolidines with various functional groups

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in the products makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this oxazolidine derivative is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of chiral centers allows for selective binding, which can modulate the activity of the target enzyme or receptor. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-methoxyphenyl)-1,3-oxazolidine
  • (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-ethoxyphenyl)-1,3-oxazolidine
  • (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-butoxyphenyl)-1,3-oxazolidine

Uniqueness

What sets (2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine apart from its similar compounds is the propoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.

Properties

CAS No.

678969-59-0

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(2S,4S,5R)-3,4-dimethyl-5-phenyl-2-(4-propoxyphenyl)-1,3-oxazolidine

InChI

InChI=1S/C20H25NO2/c1-4-14-22-18-12-10-17(11-13-18)20-21(3)15(2)19(23-20)16-8-6-5-7-9-16/h5-13,15,19-20H,4,14H2,1-3H3/t15-,19-,20-/m0/s1

InChI Key

UCCZGHAQEYIPDX-YSSFQJQWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H]2N([C@H]([C@H](O2)C3=CC=CC=C3)C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2N(C(C(O2)C3=CC=CC=C3)C)C

Origin of Product

United States

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